Oleic acid (CAS 112-80-1) is the most common monounsaturated omega-9 fatty acid in nature, characterized by its 18-carbon chain and a single cis-double bond at the C-9 position.[1][2] This specific molecular structure results in a 'bent' shape, which is directly responsible for its key procurement-relevant properties: it is a colorless, odorless oily liquid at room temperature with a low melting point.[2][3][4] It is widely used as a solubilizer, emulsifier, and chemical intermediate across the pharmaceutical, cosmetic, and industrial sectors.[2][3]
Substituting oleic acid is rarely straightforward due to its unique combination of monounsaturation, cis-geometry, and C18 chain length. Replacing it with its saturated analog, stearic acid, results in a dramatic increase in melting point, eliminating the room-temperature fluidity essential for many liquid formulations.[5][6] Using a polyunsaturated alternative like linoleic acid introduces multiple double bonds, significantly reducing oxidative stability and shortening product shelf-life.[7][8] Opting for its trans-isomer, elaidic acid, creates a more linear molecule that packs more efficiently, leading to a solid state at room temperature and altering its biochemical interactions.[9][10][11] These fundamental physical and chemical differences mean that substitution often requires complete process and formulation redesign.
The cis-double bond in oleic acid creates a significant bend in its structure, preventing the efficient molecular packing that characterizes saturated and trans-fats.[5][9] This directly results in a much lower melting point compared to its C18 analogs. Oleic acid melts at approximately 13.4 °C, whereas its saturated counterpart, stearic acid, melts at a much higher 69.3 °C.[6] Even its trans-isomer, elaidic acid, which has a more linear shape, has a significantly higher melting point of around 45 °C.[11]
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | ~13.4 °C |
| Comparator Or Baseline | Stearic Acid (C18:0): ~69.3 °C | Elaidic Acid (C18:1 trans): ~45 °C |
| Quantified Difference | 55.9 °C lower than Stearic Acid; 31.6 °C lower than Elaidic Acid |
| Conditions | Standard atmospheric pressure. |
This property is the primary reason for selecting oleic acid in applications requiring room-temperature liquidity, such as liquid drug formulations, cosmetics, and industrial lubricants.
The rate of fatty acid oxidation is highly dependent on the number of double bonds in the molecule.[8] As a monounsaturated fatty acid, oleic acid has only one site susceptible to oxidation. In contrast, polyunsaturated fatty acids like linoleic acid (two double bonds) are significantly more prone to degradation when exposed to heat, light, or air.[7] Studies show that linoleic acid oxidizes much faster than oleic acid, while saturated stearic acid is the most stable.[8] This makes oleic acid a balanced choice for applications requiring fluidity without the rapid rancidification associated with polyunsaturated oils.
| Evidence Dimension | Relative Rate of Oxidation |
| Target Compound Data | Base Rate (1x) |
| Comparator Or Baseline | Linoleic Acid (C18:2): ~10-12x faster than Oleic Acid | Stearic Acid (C18:0): Significantly slower (effectively non-oxidizing under same conditions) |
| Quantified Difference | Oleic acid is approximately an order of magnitude more stable than linoleic acid. |
| Conditions | General exposure to oxidative conditions (air, light, heat). |
For formulators of cosmetics, lubricants, or pharmaceuticals, choosing oleic acid over polyunsaturated fats directly translates to longer product shelf-life and reduced need for stabilizing additives.
Oleic acid is frequently selected as the oil phase in self-emulsifying drug delivery systems (SEDDS) due to its high solubilizing capacity for poorly water-soluble drugs.[12][13] In comparative studies for creating SEDDS for the drug carvedilol, oleic acid demonstrated the highest solubilizing capacity among various oils tested.[14] Similarly, in developing a formulation for norfloxacin, oleic acid was chosen as the oil phase after it showed the highest drug solubility compared to olive oil, castor oil, and corn oil.[15] Its liquid state and amphiphilic nature make it a highly effective excipient for enhancing the bioavailability of BCS Class II drugs.[3][16]
| Evidence Dimension | Ranked Solubilizing Capacity for Lipophilic APIs |
| Target Compound Data | Ranked #1 for Carvedilol; Ranked #1 for Norfloxacin |
| Comparator Or Baseline | Outperformed other oils including Labrafac PG, olive oil, castor oil, and corn oil in specific drug formulation studies. |
| Quantified Difference | Demonstrated maximum solubility for the target APIs in head-to-head screening. |
| Conditions | Screening of oil phases for Self-Emulsifying Drug Delivery System (SEDDS) formulation. |
For pharmaceutical development, selecting oleic acid can directly enable the formulation of poorly soluble drugs, improving bioavailability and therapeutic efficacy, a task where solid fats like stearic acid are unsuitable.
For developing products that must remain liquid and stable at ambient temperatures, such as topical serums, oral solutions, or injectable drug carriers, oleic acid is a primary choice. Its low melting point (~13.4 °C) ensures fluidity, a critical processability and performance attribute that high-melting-point saturated fats like stearic acid (~69.3 °C) cannot provide.[6]
In pharmaceutical development, oleic acid serves as a high-performance excipient for solubilizing lipophilic (BCS Class II) drugs. Its demonstrated ability to act as the oil phase in self-emulsifying drug delivery systems (SEDDS) allows for enhanced drug loading and improved oral absorption, a role not viable for solid fats or less stable polyunsaturated oils.[14][15]
As a lubricant base or additive, oleic acid provides a balance of lubricity and oxidative stability. It is preferred over polyunsaturated fatty acids like linoleic acid in applications where longevity and resistance to thermal and oxidative breakdown are critical, preventing the formation of varnish and sludge.[7][8]
The specific cis-geometry of oleic acid's double bond is utilized as a structural element in chemical synthesis. It serves as a precursor for manufacturing specific surfactants, emulsifiers, and polymers where this 'kinked' molecular shape is required to control the final material's properties, a function that the linear stearic acid or trans-elaidic acid cannot fulfill.
Irritant